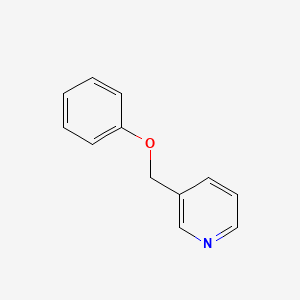

3-(phenoxymethyl)pyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(phenoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAMJXOIACKDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenoxymethyl Pyridine and Its Structural Analogs

Direct Synthesis Strategies of the Pyridine (B92270) Core with Phenoxymethyl (B101242) Incorporation

Building the pyridine skeleton from acyclic precursors while simultaneously introducing the phenoxymethyl group offers a convergent and often efficient route to the target molecule.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. researchgate.netnih.gov The synthesis of substituted pyridines is a well-established application of MCRs, often relying on classical reactions like the Hantzsch or Bohlmann-Rahtz syntheses, which can be adapted to produce a wide array of functionalized pyridines. nih.govacsgcipr.org

While a direct one-pot synthesis of 3-(phenoxymethyl)pyridine itself is not extensively documented, the principles of MCRs can be applied to generate precursors or analogs. For instance, a three-component reaction involving an aldehyde, a β-ketoester or equivalent, and an ammonia (B1221849) source can be envisioned. To incorporate the phenoxymethyl group, a starting material such as 3-phenoxypropanal (B2668125) could theoretically be employed as the aldehyde component. The general applicability of MCRs in generating polysubstituted pyridines suggests that with appropriate starting materials, a phenoxymethyl-substituted pyridine could be assembled. nih.govdntb.gov.ua The use of nanocatalysts in such reactions has also been shown to improve yields and reaction conditions. dntb.gov.ua

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Typically acid or base catalyzed, often followed by oxidation | 1,4-Dihydropyridine, then Pyridine |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Typically self-catalyzed upon heating | Substituted Pyridine |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | Base-catalyzed | 2-Hydroxypyridine |

Cycloaddition Reactions Leading to the Pyridine Scaffold

Cycloaddition reactions provide a powerful and atom-economical way to construct cyclic systems like the pyridine ring. The [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals such as cobalt or nickel, is a direct method for assembling substituted pyridines. rsc.orgresearchgate.net In principle, an alkyne bearing a phenoxymethyl group could be co-cyclized with another alkyne and a nitrile to form the desired pyridine ring. However, controlling the regioselectivity of such reactions to obtain the desired 3-substituted isomer can be a significant challenge. nih.gov

Another relevant strategy is the [3+3] formal cycloaddition. For instance, enamines can react with unsaturated aldehydes or ketones in an organocatalyzed process to yield substituted pyridines. nih.govnih.gov To synthesize a this compound derivative via this route, one might consider a reaction between an enamine and an α,β-unsaturated aldehyde or ketone containing a phenoxy group at the appropriate position.

Table 2: Cycloaddition Strategies for Pyridine Synthesis

| Cycloaddition Type | Reactants | Catalyst | Product |

| [2+2+2] Cycloaddition | 2x Alkyne, 1x Nitrile | Co or Ni complexes | Substituted Pyridine |

| [3+3] Formal Cycloaddition | Enamine, α,β-Unsaturated Aldehyde/Ketone | Organocatalyst (e.g., secondary amine salt) | Substituted Pyridine |

| Diels-Alder Reaction | 2-Azadiene, Dienophile | Typically thermal or Lewis acid catalyzed | Dihydropyridine, then Pyridine |

Catalytic Carbon-Carbon and Carbon-Heteroatom Bond Formation for Pyridine Assembly

The construction of the pyridine ring can be achieved through catalytic processes that form the key C-C and C-N bonds of the heterocycle from acyclic precursors. Transition metal catalysis, particularly with cobalt and nickel, plays a crucial role in the [2+2+2] cycloaddition of nitriles and alkynes, as mentioned previously. rsc.orgresearchgate.net These reactions fundamentally rely on the catalytic formation of multiple carbon-carbon and carbon-nitrogen bonds in a single, orchestrated sequence. The challenge in applying this to the specific synthesis of this compound lies in the design and availability of the appropriately functionalized alkyne and nitrile precursors and in controlling the regiochemical outcome of the cyclization.

Functionalization of Pre-formed Pyridine Rings

An alternative and often more direct approach to this compound involves the modification of a pyridine ring that already possesses a suitable functional group at the 3-position.

Alkylation and Arylation Methods for Phenoxymethyl Introduction

The introduction of the phenoxymethyl group can be viewed as a form of alkylation or arylation at the oxygen atom of a hydroxymethyl group attached to the pyridine ring.

A highly practical and widely used method for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.comorganic-synthesis.combyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis would proceed in two main steps.

First, a suitable precursor, (pyridin-3-yl)methanol (also known as 3-pyridinemethanol), is required. This can be synthesized by the reduction of various 3-substituted pyridines, such as methyl nicotinate (B505614) or 3-cyanopyridine. acs.orgchemicalbook.com

Second, the (pyridin-3-yl)methanol is converted to its corresponding alkoxide by treatment with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide. This alkoxide then acts as a nucleophile, reacting with a phenoxy-containing electrophile. More commonly, phenol (B47542) is converted to the nucleophilic phenoxide, which then reacts with a pyridyl-containing electrophile like 3-(chloromethyl)pyridine (B1204626). The synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-picoline has been reported. masterorganicchemistry.com

The general reaction is as follows:

Step 1: Formation of the Nucleophile (Phenoxide) Phenol is deprotonated by a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the sodium or potassium phenoxide salt.

Step 2: Nucleophilic Substitution The phenoxide salt is then reacted with 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine (B1585428). The phenoxide anion displaces the halide in an SN2 reaction to form the ether linkage, yielding this compound.

Table 3: Typical Reaction Conditions for Williamson Ether Synthesis of this compound

| Reactants | Base | Solvent | Temperature |

| Phenol, 3-(Chloromethyl)pyridine | K₂CO₃ or Cs₂CO₃ | Acetonitrile or DMF | Room Temperature to Reflux |

| (Pyridin-3-yl)methanol, Phenyl Halide (less common) | NaH | THF or DMF | 0 °C to Room Temperature |

Nucleophilic Substitution Reactions on Halogenated Pyridines

A more direct and widely practiced method for synthesizing this compound and its analogs is through nucleophilic aromatic substitution (SNAr) or nucleophilic substitution on a side chain. Pyridines containing a leaving group, such as a halogen, at positions 2 or 4 are activated towards nucleophilic attack. quimicaorganica.org Position 3 is less reactive but can undergo substitution under appropriate conditions.

One common strategy involves the reaction of a sodium or potassium phenoxide with a pyridine derivative containing a leaving group on the methylene (B1212753) bridge, such as 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. Alternatively, a halogenated pyridine, such as 3-iodopyridine, can react with phenoxide nucleophiles. The use of microwave irradiation has been shown to dramatically decrease reaction times for such nucleophilic substitutions on halopyridines. sci-hub.se For example, the reaction of 2-iodopyridine (B156620) with sodium phenoxide in HMPA under microwave heating can yield 2-phenoxypyridine (B1581987) in good yield. sci-hub.se This methodology can be extended to 3-halopyridines.

Table 3: Microwave-Assisted Nucleophilic Substitution on Halopyridines

| Halopyridine | Nucleophile | Solvent | Conditions | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 2-Iodopyridine | PhONa | HMPA | MW, 103°C, 3 min | 84 | sci-hub.se |

| 2-Iodopyridine | PhONa | DMSO | MW, 103°C, 3 min | 77 | sci-hub.se |

| 2-Bromopyridine | PhSNa | NMP | MW, 103°C, 3 min | 99 | sci-hub.se |

| 4-Iodopyridine | PhONa | HMPA | MW, 103°C, 3 min | 86 | sci-hub.se |

Note: The table shows data for 2- and 4-substituted pyridines as representative examples from the literature; the principles are applicable to 3-substituted pyridines.

Another approach involves the reaction of 3-aminopyridine (B143674) with other reagents. For instance, 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-(pyridin-3-yl)propenamide has been synthesized from 3-aminopyridine in a pyridine suspension. nih.gov

Electrophilic Substitution Reactions on Activated Pyridine Systems

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring compared to benzene (B151609). quimicaorganica.orggcwgandhinagar.com Any electrophilic attack that does occur preferentially happens at the 3- and 5-positions, as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quimicaorganica.orgaklectures.comquora.com

The reaction requires harsh conditions and the pyridine ring is significantly less reactive than benzene. quimicaorganica.org Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack. gcwgandhinagar.comuonbi.ac.ke

To overcome this low reactivity, the pyridine ring can be 'activated' by the introduction of electron-donating substituents. Another strategy involves the use of pyridine-N-oxides. The N-oxide group activates the ring, particularly at the 2- and 4-positions, towards electrophilic substitution. gcwgandhinagar.comquora.com However, this would not be a direct route to a 3-substituted product.

Given these challenges, the direct electrophilic substitution of a phenoxymethyl group onto a pyridine ring is not a standard or efficient synthetic strategy for producing this compound. The synthesis would more likely proceed through functionalization of a pre-existing substituent, such as the halogenation of 3-methylpyridine (B133936) followed by nucleophilic substitution as described in the previous section.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce environmental impact and improve safety and efficiency. rasayanjournal.co.innih.gov These principles can be applied to the synthesis of this compound in several ways.

Alternative Energy Sources : Microwave-assisted synthesis is a key green technology that can dramatically reduce reaction times from hours to minutes and often improve yields, as seen in nucleophilic substitution reactions on halopyridines. sci-hub.senih.gov Ultrasound irradiation is another alternative energy source used to promote reactions. researchgate.net

Green Solvents and Catalysts : The replacement of hazardous solvents like DMF with more environmentally benign alternatives is a major focus. nih.gov Research has explored the use of water, ethanol, and polyethylene (B3416737) glycol (PEG) as greener reaction media for pyridine synthesis. rasayanjournal.co.innih.govresearchgate.net The development of recyclable heterogeneous catalysts, such as palladium nanoparticles on various supports, aligns with green chemistry goals by simplifying product purification and minimizing catalyst waste. researchgate.netbiosynce.com

Atom Economy and Reaction Design : One-pot multicomponent reactions (MCRs) are inherently greener as they combine several synthetic steps without isolating intermediates, saving time, solvents, and resources. nih.gov These methods are designed to be efficient, reduce waste, and have a high atom economy. researchgate.net Catalyst-free protocols, where possible, also contribute to a more sustainable process. researchgate.net

By incorporating these green chemistry approaches, the synthesis of this compound and related compounds can be made more sustainable and environmentally friendly. biosynce.com

Solvent-Free and Aqueous Reaction Conditions

A significant shift towards sustainability in chemical synthesis involves the reduction or complete elimination of volatile organic solvents. Research has demonstrated the feasibility of synthesizing pyridine-containing structures under solvent-free or aqueous conditions.

One-pot, three-component reactions represent an efficient strategy. For instance, the synthesis of novel 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives, which are structural analogs, has been achieved by reacting 2-aminopyridine, various benzaldehydes, and phenols at 80°C without any solvent. nih.gov This method is operationally simple and proceeds quickly, yielding good to high amounts of the desired product. nih.gov The reaction time varies depending on the reactivity of the phenol used, with activated phenols like cresols leading to shorter reaction times. nih.gov

| Aldehyde | Phenol | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Phenol | 120 | 92 |

| Benzaldehyde | o-Cresol | 30 | 97 |

| Benzaldehyde | m-Cresol | 30 | 95 |

| Benzaldehyde | p-Cresol | 30 | 94 |

| 4-Methylbenzaldehyde | o-Cresol | 30 | 96 |

| 4-Methoxybenzaldehyde | o-Cresol | 30 | 94 |

| 2-Chlorobenzaldehyde | o-Cresol | 45 | 90 |

Table 1: Examples of Solvent-Free Synthesis of Pyridylaminoalkyl Phenols. Data sourced from a study on the condensation of aromatic aldehydes, 2-aminopyridine, and various phenols. nih.gov

Microwave-assisted synthesis is another green chemistry tool that has been successfully applied to the synthesis of pyridine derivatives, often resulting in shorter reaction times and improved yields compared to conventional heating. nih.gov Furthermore, conducting reactions in water or under aqueous, open-air conditions is highly desirable. The use of an inexpensive cobalt catalyst for the synthesis of N-heterocycles from arylcycloalkenes demonstrates a practical protocol under aqueous conditions. organic-chemistry.org

Catalyst Development for Enhanced Sustainability

The development of efficient and recyclable catalysts is a cornerstone of sustainable chemical synthesis. For pyridine and its derivatives, significant progress has been made in creating catalytic systems that operate under mild and environmentally friendly conditions.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused. Zeolite-based catalysts have been explored for the selective oxidation of 3-methyl-pyridine to produce niacin (pyridine-3-carboxylic acid), a structurally related compound. oaepublish.com In this process, a Cu-based 13X zeolite catalyst demonstrated high catalytic performance using 30% hydrogen peroxide as a green oxidant under mild reaction conditions. oaepublish.com The high dispersion of Cu(II) ions within the zeolite framework is credited for the high activity and selectivity. oaepublish.com

| Catalyst | Oxidant | Conversion of 3-methyl-pyridine (%) | Selectivity for Niacin (%) |

|---|---|---|---|

| 10%Cu/13X | 30% H₂O₂ | 99.9 | 99.9 |

| 10%Cu/13X | TBHP | 12.1 | 99.9 |

| 10%Cu/13X | NaClO | 2.5 | 99.9 |

| 10%Fe/13X | 30% H₂O₂ | 1.8 | 99.9 |

| 10%Co/13X | 30% H₂O₂ | 2.1 | 99.9 |

| 10%Ni/13X | 30% H₂O₂ | 1.5 | 99.9 |

Table 2: Performance of Various Zeolite-Based Catalysts in the Oxidation of 3-methyl-pyridine. Reaction conditions: 100 mg catalyst, 10.7 mmol 3-methyl-pyridine, 70 °C, 8h. oaepublish.com

Other research has focused on developing catalysts containing various metal oxides on a kaolin (B608303) carrier for the gas-phase synthesis of methylpyridines. semanticscholar.org Catalysts containing cadmium and chromium oxides were found to be particularly effective, shifting the process towards the selective production of 2- and 4-methylpyridine. semanticscholar.org The simplicity of the technological conditions and the use of readily available materials are key advantages of such systems. semanticscholar.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance, particularly in the pharmaceutical industry. For derivatives of this compound, achieving high stereoselectivity requires specialized asymmetric synthetic strategies.

Asymmetric Catalysis in Phenoxymethyl Pyridine Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a powerful tool. For pyridine-containing scaffolds, rhodium-catalyzed asymmetric reactions have shown great promise. A notable example is the synthesis of enantioenriched 3-substituted piperidines starting from pyridine. nih.gov This multi-step process involves the partial reduction of pyridine to a dihydropyridine intermediate, followed by a key Rh-catalyzed asymmetric reductive Heck reaction with a boronic acid. nih.gov

The success of this key step is highly dependent on the choice of catalyst system, including the rhodium source, the chiral ligand, and the base. The combination of [Rh(cod)(OH)]₂, the chiral bisphosphine ligand (S)-Segphos, and aqueous cesium hydroxide was found to be optimal, providing the desired product in high yield and excellent enantioselectivity. nih.gov While this method yields a piperidine (B6355638) ring rather than a pyridine ring, it demonstrates a robust strategy for installing a chiral center at the 3-position of the N-heterocycle, which could be adapted for precursors to chiral this compound derivatives.

| Entry | Deviation from Optimal Conditions | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | None (Optimal) | 81 | 96 |

| 2 | Lower Concentration | Poor Conversion | - |

| 3 | (S)-BINAP ligand | 65 | 94 |

| 4 | (R)-MeO-Biphep ligand | 63 | 96 |

| 5 | (S,S)-f-Binaphane ligand | <5 | - |

| 6 | Aqueous Cs₂CO₃ base | Lower Conversion | 95 |

| 7 | Cs₂CO₃ base (no water) | Trace Product | - |

Table 3: Optimization of Rh-Catalyzed Asymmetric Carbometalation of a Dihydropyridine. nih.gov

Chiral Auxiliary-Mediated Approaches

An alternative strategy for stereoselective synthesis involves the use of a chiral auxiliary. This approach involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

Pseudoephenamine has emerged as a versatile and practical chiral auxiliary for asymmetric alkylation reactions. nih.gov It is particularly effective in controlling the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less hindered face, leading to high diastereoselectivity. The auxiliary can then be cleaved to yield the enantiomerically enriched product. nih.gov This methodology could be applied to synthesize chiral precursors that are later elaborated into this compound derivatives. For example, a chiral carboxylic acid could be synthesized via this method and subsequently used in a multi-step synthesis.

| Entry | R¹ | R² | Electrophile (E-X) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Me | Me | Bn-Br | >98:2 |

| 2 | Et | Et | Bn-Br | >98:2 |

| 3 | Bn | Bn | MeI | >98:2 |

| 4 | Allyl | Allyl | MeI | >98:2 |

| 5 | -(CH₂)₅- | Bn-Br | >98:2 |

Table 4: Diastereoselectivity in the Alkylation of α,α-Disubstituted Pseudoephenamine Amides to Form Quaternary Centers. nih.gov

The principle of using chiral auxiliaries is well-established, with various bidentate ligands being developed to control the absolute stereochemistry at metal centers in coordination complexes, including those with pyridine-based ligands. nih.gov This demonstrates the broad applicability of the chiral auxiliary concept in achieving stereocontrol in complex molecular architectures.

Chemical Reactivity and Transformation Studies of 3 Phenoxymethyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution on the pyridine ring is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. uoanbar.edu.iqyoutube.com This effect is analogous to that seen in nitrobenzene. uoanbar.edu.iq Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more challenging. uoanbar.edu.iq When substitution does occur, it is directed primarily to the 3-position (meta-position relative to the nitrogen), as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the reaction intermediate. uoanbar.edu.iq

Nitration: Direct nitration of pyridine and its derivatives requires harsh conditions. uoanbar.edu.iq While specific studies on the nitration of 3-(phenoxymethyl)pyridine are not extensively detailed in the provided results, the general principles of pyridine chemistry suggest that a mixture of nitric acid and sulfuric acid under vigorous conditions would be required. The reaction would be expected to yield primarily 3-(phenoxymethyl)-5-nitropyridine, as the existing phenoxymethyl (B101242) group at the 3-position would direct the incoming nitro group to the C-5 position.

An alternative and often more effective method for nitrating pyridines involves the use of dinitrogen pentoxide (N₂O₅) in the presence of sulfur dioxide. psu.edu This method first forms an N-nitropyridinium intermediate, which then rearranges to the 3-nitropyridine (B142982) product upon treatment with aqueous sulfite. psu.edu This approach could potentially offer a milder route to nitro derivatives of this compound. Research on various substituted pyridines has shown that nitration with nitric acid in trifluoroacetic anhydride (B1165640) can provide β-nitropyridines in yields ranging from 10-83%. researchgate.net

Sulfonation: Sulfonation of pyridine is also a challenging transformation, typically requiring heating with fuming sulfuric acid at high temperatures. The expected product for this compound would be this compound-5-sulfonic acid. A modern electrochemical approach has been developed for the meta-sulfonylation of pyridines, which proceeds through a dearomatized oxazino-pyridine intermediate, offering high regioselectivity under milder conditions. nih.gov

| Reaction | Reagents | Typical Conditions | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | High Temperature | 3-(phenoxymethyl)-5-nitropyridine |

| Nitration | N₂O₅, SO₂ then NaHSO₃/H₂O | Low temperature then aqueous workup | 3-(phenoxymethyl)-5-nitropyridine |

| Sulfonation | Fuming H₂SO₄ (oleum) | High Temperature (~230-270 °C) | This compound-5-sulfonic acid |

| Electrochemical Sulfonation | RSO₂Na, Electrolysis | Room Temperature | 3-(phenoxymethyl)-5-sulfonylpyridine derivative |

Halogenation of pyridine via electrophilic aromatic substitution is an electronically mismatched process that demands harsh conditions, such as using elemental halogens with strong Lewis or Brønsted acids at elevated temperatures. nih.govnsf.gov These reactions often result in mixtures of regioisomers, although they tend to be selective for the 3-position. nih.govnsf.gov For this compound, direct halogenation would likely yield a mixture of products, with substitution occurring on the pyridine ring.

To overcome the limitations of direct electrophilic halogenation, alternative strategies have been developed. One such method involves a ring-opening and closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation at the 3-position under mild conditions. nih.govnsf.gov This approach could be applicable to complex pyridine derivatives. nih.gov

Standard Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with pyridine. uoanbar.edu.iqquora.com The nitrogen atom's lone pair acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. quora.com This forms a stable complex that deactivates the ring even more profoundly than protonation, preventing the generation of the necessary electrophile and thus inhibiting the reaction. uoanbar.edu.iqquora.com

Due to these limitations, alternative methods are necessary to introduce alkyl or acyl groups to the pyridine ring.

Reactions with Organometallic Reagents: As discussed in section 3.2.2, nucleophilic attack by organometallic compounds is a primary method for functionalizing the pyridine ring.

Radical Reactions: Free radical reactions can provide a pathway for functionalization. A patent describes the reaction of pyridine derivatives with radicals like •phenoxymethyl under free radical conditions to achieve substitution. google.com

Palladium-Catalyzed C-H Activation: Modern cross-coupling techniques, particularly palladium-catalyzed C-H activation, offer powerful alternatives. These methods can functionalize the C-H bonds of pyridines with various groups, including aryl, alkyl, and acyl moieties, often with high regioselectivity. rsc.org

Miyaura Borylation: The palladium-catalyzed borylation of aryl halides followed by a Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. rsc.org This two-step process could be used to introduce a phenoxymethyl-pyridine moiety onto another aromatic system or vice-versa.

Nucleophilic Substitution Reactions on the Pyridine Ring and Phenoxymethyl Moiety

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). uoanbar.edu.iqmyttex.net The presence of a substituent at the 3-position, as in this compound, directs nucleophilic attack to the 2- and 6-positions.

The Chichibabin reaction is a classic method for the direct amination of pyridines. wikipedia.org It involves heating the pyridine derivative with sodium amide (NaNH₂), typically in an inert solvent like xylene or liquid ammonia (B1221849). myttex.netwikipedia.org The reaction proceeds via nucleophilic addition of the amide ion (NH₂⁻) to the C-2 position, forming a tetrahedral intermediate. myttex.net Aromaticity is restored by the elimination of a hydride ion (H⁻), which is a poor leaving group but is driven by the formation of hydrogen gas and the stable sodium salt of the aminopyridine product. myttex.netwikipedia.org

For this compound, the Chichibabin reaction would be expected to yield 2-amino-3-(phenoxymethyl)pyridine and/or 6-amino-3-(phenoxymethyl)pyridine. The regioselectivity would be influenced by the steric hindrance imposed by the phenoxymethyl group.

| Reagent | Solvent | Typical Conditions | Expected Product(s) |

| Sodium Amide (NaNH₂) | Xylene or Toluene | Reflux (High Temperature) | 2-Amino-3-(phenoxymethyl)pyridine and/or 6-Amino-3-(phenoxymethyl)pyridine |

| Sodium Amide (NaNH₂) | Liquid Ammonia | -33 °C | 2-Amino-3-(phenoxymethyl)pyridine and/or 6-Amino-3-(phenoxymethyl)pyridine |

Pyridine and its derivatives react with strong organometallic nucleophiles, such as organolithium (RLi) and Grignard (RMgX) reagents. myttex.netsemanticscholar.org Similar to the Chichibabin reaction, these reagents typically add to the 2- or 6-position of the pyridine ring. myttex.net The initial product is a dihydro-N-lithiopyridine salt, which can then be oxidized in a subsequent step to afford the substituted pyridine.

In the case of this compound, reaction with an organolithium reagent like phenyllithium (B1222949) (PhLi) would lead to the formation of 3-(phenoxymethyl)-2-phenylpyridine and/or 3-(phenoxymethyl)-6-phenylpyridine after an oxidative workup. myttex.net The use of functionalized Grignard reagents in the presence of catalysts like CrCl₂ has been shown to be effective for the regioselective arylation of dichloropyridines, suggesting potential applicability for related transformations. semanticscholar.org

The ether linkage in the phenoxymethyl moiety is generally stable under these conditions but could potentially be cleaved by very strong nucleophiles or under forcing conditions, although this is not the primary reaction pathway.

Substitution at the Phenoxymethyl Linkage

The phenoxymethyl linkage in this compound is characterized by an ether bond (C-O-C). The primary substitution reaction at this linkage involves its cleavage. Like other aryl alkyl ethers, this compound can undergo acidic cleavage. libretexts.orgpearson.com This reaction typically proceeds via an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether and the reaction conditions.

In the case of this compound, the ether oxygen is first protonated by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form a good leaving group. libretexts.orgle.ac.uk Subsequently, the halide anion acts as a nucleophile. Due to the electronic properties of the aromatic ring, the nucleophile will attack the benzylic carbon (the -CH(_2)- group) rather than the carbon of the phenyl ring. This is because the phenyl C-O bond is stronger and S(_N)2 attack on an sp-hybridized carbon is unfavorable. libretexts.orgpearson.com

The cleavage, therefore, results in the formation of phenol (B47542) and 3-(halomethyl)pyridine. The general mechanism is outlined below:

Protonation of the ether oxygen: The ether oxygen atom is protonated by the strong acid.

Nucleophilic attack: The halide ion (Br or I) attacks the methylene (B1212753) carbon, which is the less sterically hindered and electronically activated site.

Bond cleavage: The carbon-oxygen bond is broken, yielding phenol and the corresponding 3-(halomethyl)pyridine.

If an excess of the acid is used, the newly formed phenol does not typically react further to form a halobenzene. libretexts.org Diaryl ethers are generally resistant to cleavage by acids. libretexts.org The cleavage of the α-O-4 aryl-ether linkage, which is structurally similar to the phenoxymethyl group, has been studied extensively in the context of lignin (B12514952) depolymerization, often using acid catalysis in various solvents. nih.govacs.org These studies confirm that under acidic conditions, the reaction proceeds via protonation of the ether oxygen, followed by dissociation to form a stable carbocation (in this case, a benzylic-type cation) and a phenol. acs.org

| Reactants | Reagents | Products | Reaction Type |

| This compound | HBr or HI | Phenol, 3-(bromomethyl)pyridine (B1585428) or 3-(iodomethyl)pyridine | Acidic Ether Cleavage |

| Benzyl (B1604629) phenyl ether (model) | H(_2)SO(_4), GVL/H(_2)O | Phenol, Benzyl alcohol, Benzylated phenols | Acid-catalyzed solvolysis |

Oxidation and Reduction Chemistry of this compound

The nitrogen atom in the pyridine ring of this compound can be oxidized to form this compound N-oxide. This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., peroxybenzoic acid) or hydrogen peroxide in acetic acid. bhu.ac.inwikipedia.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, thereby modulating its reactivity. bhu.ac.inscripps.edu

Pyridine N-oxide is more reactive towards both electrophilic and nucleophilic substitution than pyridine itself. bhu.ac.in The N-oxide group is electron-donating through resonance, increasing the electron density at the 2- and 4-positions of the ring, making them more susceptible to attack by electrophiles. bhu.ac.inresearchgate.net For instance, the nitration of pyridine-N-oxide occurs preferentially at the 4-position. bhu.ac.inresearchgate.net

Conversely, the N-oxide group also enhances the ring's susceptibility to nucleophilic attack, particularly after the oxygen atom is engaged by an electrophile, such as in the reaction with phosphorus oxychloride (POCl(_3)). This reaction typically introduces a chlorine atom at the 2- and 4-positions. wikipedia.org

This dual reactivity makes N-oxidation a valuable synthetic strategy. A functional group can be introduced at the 2- or 4-position of the N-oxide, after which the N-oxide group can be removed through deoxygenation using reducing agents like zinc dust, restoring the pyridine ring. wikipedia.org This allows for the synthesis of substituted pyridines that are not directly accessible. For this compound, this strategy would enable functionalization at the C4 position, which is para to the nitrogen and meta to the phenoxymethyl substituent.

| Starting Material | Reagent | Product | Purpose |

| Pyridine | Peroxy acid | Pyridine N-oxide | Oxidation |

| Pyridine N-oxide | H(_2)SO(_4)/HNO(_3) | 4-Nitropyridine N-oxide | Electrophilic Substitution |

| Pyridine N-oxide | POCl(_3) | 2- and 4-Chloropyridine | Nucleophilic Substitution |

| Substituted Pyridine N-oxide | Zn, PCl(_3), or H(_2)/Catalyst | Substituted Pyridine | Deoxygenation |

The aromatic pyridine ring of this compound can be reduced to a piperidine (B6355638) ring. This transformation is commonly achieved through catalytic hydrogenation or hydrosilylation.

Hydrogenation: Catalytic hydrogenation is a widely used method for the reduction of pyridines. liverpool.ac.uk This reaction typically requires a catalyst, such as platinum, palladium, rhodium, or nickel, and a source of hydrogen (H(_2)). liverpool.ac.ukstackexchange.commdpi.com The reaction conditions, including pressure and temperature, can vary significantly depending on the catalyst and the substituents on the pyridine ring. stackexchange.com For example, the hydrogenation of pyridine to piperidine can be carried out using an H(_2)/Pt/HCl system at lower temperatures and pressures compared to reactions without acid. stackexchange.com The acid protonates the nitrogen, forming a pyridinium salt, which is more susceptible to reduction. stackexchange.com Rhodium catalysts, such as Rh(_2)O(_3), have been shown to be highly active for the hydrogenation of various unprotected pyridines under mild conditions (e.g., 5 bar H(_2), 40 °C). liverpool.ac.uk For multisubstituted pyridines, hydrogenation often yields the cis-piperidine as the major product. liverpool.ac.uk

Hydrosilylation: Hydrosilylation offers a non-metal alternative or a transition metal-catalyzed method for pyridine reduction. This reaction involves the use of a hydrosilane (e.g., PhSiH(_3)) in the presence of a catalyst. mdpi.compku.edu.cn Borenium ions can catalyze the diastereoselective reduction of substituted pyridines to piperidines in the presence of hydrosilanes. mdpi.com Transition metal complexes of nickel, iridium, and rhodium are also effective for the hydrosilylation of pyridines. mdpi.compku.edu.cn The reaction proceeds through the dearomative hydrosilylation of the pyridine ring, forming an enamine intermediate that can be further reduced or functionalized. mdpi.com

For this compound, both hydrogenation and hydrosilylation would be expected to reduce the pyridine ring to the corresponding 3-(phenoxymethyl)piperidine. The phenoxymethyl group is generally stable under these conditions, although highly vigorous hydrogenation conditions could potentially lead to the cleavage of the ether linkage.

| Reaction Type | Catalyst/Reagents | Product | Key Features |

| Catalytic Hydrogenation | H(_2), Pt/Pd/Rh/Ni | Piperidine | Can be tuned by acid addition; often cis-selective for substituted pyridines. liverpool.ac.ukstackexchange.com |

| Hydrosilylation | Hydrosilane, Borenium ion or Transition Metal Catalyst (Ni, Ir, Rh) | Piperidine | Proceeds via dearomative hydrosilylation; can be highly diastereoselective. mdpi.compku.edu.cn |

The phenoxymethyl group itself is relatively stable to many redox conditions. However, the ether linkage can be cleaved under specific oxidative or reductive protocols.

Specific oxidative cleavage of benzyl-type ethers is also known. For example, the oxidative deprotection of p-methoxybenzyl (PMB) ethers can be achieved using reagents like a nitroxyl (B88944) radical catalyst in the presence of a co-oxidant. organic-chemistry.org While this applies to a methoxy-substituted phenyl ring, similar principles could potentially be applied to the unsubstituted phenoxymethyl group under specific conditions, leading to cleavage and formation of an aldehyde or carboxylic acid at the benzylic position, along with phenol.

Reductive cleavage of the C–O bond in ethers is also possible. Reagents like HSiEt(_3) in the presence of B(C(_6)F(_5))(_3) can reduce primary alcohols and ethers to the corresponding hydrocarbons. organic-chemistry.org Applying such a method to this compound could potentially cleave the ether bond to yield 3-methylpyridine (B133936) and phenol.

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. rsc.orgresearchgate.net In pyridine chemistry, the nitrogen atom often acts as a directing group, facilitating the activation of the C-H bonds at the ortho positions (C2 and C6). rsc.orgrsc.org Catalysts based on palladium, rhodium, and iridium are commonly employed for this purpose. le.ac.ukrsc.orgrsc.org

For this compound, C-H activation would be expected to occur preferentially at the C2 or C6 positions due to the directing effect of the pyridine nitrogen. The reaction typically involves the formation of a cyclometalated intermediate where the metal is coordinated to the nitrogen and bonded to the ortho-carbon. rsc.org This intermediate can then react with a variety of coupling partners to introduce new functional groups.

For example, palladium-catalyzed C-H activation of 2-phenylpyridine, a well-studied substrate, allows for arylation, alkylation, and acylation at the ortho-position of the phenyl ring, directed by the pyridine nitrogen. rsc.org A similar principle applies to the pyridine ring itself. The reaction of a pyridine derivative with a palladium catalyst can form a palladacycle, which then engages in further catalytic steps. rsc.org

While C2/C6 functionalization is most common, functionalization at other positions is more challenging but can be achieved through various strategies. rsc.org For this compound, direct C-H activation would most likely yield 2- or 6-functionalized products. The phenoxymethyl group itself is generally not expected to direct C-H activation on the pyridine ring, but its steric and electronic properties could influence the regioselectivity and reaction rate.

| Metal Catalyst | Typical Reaction | Expected Site of Functionalization on this compound |

| Palladium (Pd) | Arylation, Alkylation, Acylation | C2 and C6 |

| Rhodium (Rh) | C-H Borylation, Alkenylation | C2 and C6 |

| Iridium (Ir) | C-H Borylation, C-H Activation | C2 and C6 |

Transition Metal-Catalyzed Reactions Involving this compound as Substrate

Cyclization and Rearrangement Reactions

The structural framework of this compound, which combines a pyridine ring with a phenoxy ether linkage, serves as a versatile scaffold for a variety of cyclization and rearrangement reactions. These transformations are predominantly observed in functionally substituted derivatives, where activating groups on either the pyridine or the phenyl ring facilitate intramolecular bond formation. Such reactions are instrumental in the synthesis of complex heterocyclic systems, including polycyclic compounds with potential applications in medicinal chemistry and materials science. Research in this area has focused on leveraging the inherent reactivity of these derivatives to construct novel molecular architectures.

Key transformations include intramolecular Friedel-Crafts reactions, palladium-catalyzed cyclizations, and various molecular rearrangements. These studies underscore the importance of the this compound moiety as a foundational building block, with its reactivity being finely tuned by the presence of other functional groups.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of this compound derivatives are a cornerstone for the synthesis of fused heterocyclic ring systems. These reactions typically involve the formation of a new ring by connecting the pyridine or phenoxy part of the molecule through a newly formed bond. The specific outcomes of these reactions are highly dependent on the nature of the substituents and the reaction conditions employed.

One of the most notable examples is the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)-3-pyridinecarboxylic acid derivatives. This reaction provides an efficient route to synthesize benzoxepino[3,4-b]pyridin-5-one structures. In a typical procedure, 2-(phenoxymethyl)-3-pyridinecarboxylic acids undergo cyclization in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA). thieme-connect.comtesisenred.net The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich phenoxy ring to yield the seven-membered cyclic ketone. scirp.org This method has been extended to quinoline (B57606) analogues, such as 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acids, to produce tetracyclic benzoxepinoquinolinones. scirp.org The reaction conditions, including temperature and the choice of catalyst, are critical for achieving good yields. scirp.org

Another significant cyclization strategy is the intramolecular Heck reaction. This palladium-catalyzed reaction has been successfully applied to 2-chloro-3-(phenoxymethyl)quinoline derivatives for the synthesis of 6H-chromeno[4,3-b]quinolines. researchgate.net In this process, the palladium catalyst facilitates the intramolecular coupling between the aryl chloride on the quinoline ring and a C-H bond on the phenoxy ring, leading to the formation of a new six-membered ring. This transformation highlights the utility of transition-metal catalysis in constructing complex heterocyclic scaffolds from suitably functionalized this compound precursors.

The table below summarizes key research findings on the intramolecular cyclization of this compound derivatives.

| Starting Material | Reaction Type | Reagents/Catalyst | Product | Yield (%) | Reference |

| 2-(phenoxymethyl)-3-pyridinecarboxylic acids | Intramolecular Friedel-Crafts | Polyphosphoric acid (PPA) | 5,11-Dihydro thieme-connect.combenzoxepino[3,4-b]pyridin-5-ones | Moderate | thieme-connect.comtesisenred.net |

| 6,7-Dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acids | Intramolecular Friedel-Crafts | Polyphosphoric acid (PPA) | 9,10-Dimethoxybenzo nih.govbeilstein-journals.orgoxepino[3,4-b]quinolin-13(6H)-one | 54-96 | scirp.org |

| 2-Chloro-3-(phenoxymethyl)quinolines | Intramolecular Heck Reaction | Bis(triphenylphosphine)palladium(II) dichloride | 6H-Chromeno[4,3-b]quinolines | Excellent | researchgate.net |

Molecular Rearrangement Reactions

Derivatives of this compound can also undergo various molecular rearrangements, which involve the intramolecular migration of atoms or groups, leading to structural isomers. These reactions are often promoted by strong bases and can result in significant alterations to the molecular skeleton.

A notable example is the Wittig rearrangement, which has been studied in derivatives of this compound. Specifically, N-butyl-2-(phenoxymethyl)benzamide has been shown to undergo a thieme-connect.com-Wittig rearrangement upon treatment with a strong base like n-butyllithium. researchgate.net This reaction involves the deprotonation of the benzylic carbon adjacent to the oxygen atom, followed by a concerted migration of the pyridylmethyl group to the carbonyl carbon, ultimately yielding a diarylmethanol derivative after workup. researchgate.net While this specific example involves a benzamide (B126) derivative, it demonstrates the potential for the phenoxymethyl ether linkage in pyridine derivatives to participate in such rearrangements.

Another class of relevant transformations is the Sommelet-Hauser rearrangement, a reaction characteristic of certain benzyl quaternary ammonium (B1175870) salts. nih.gov This rearrangement typically occurs in the presence of a strong base like sodium amide and involves the deprotonation of a methyl group on the ammonium salt, followed by a scirp.org-sigmatropic shift. nih.gov Although specific studies on this compound itself are not extensively documented, its quaternized derivatives, such as N-methyl-3-(phenoxymethyl)pyridinium salts, are potential candidates for this type of rearrangement, which would lead to the formation of a new C-C bond at the ortho position of the phenoxy ring.

The table below outlines research findings related to the rearrangement reactions of this compound derivatives.

| Starting Material | Reaction Type | Reagents/Conditions | Product Type | Reference |

| N-Butyl-2-(phenoxymethyl)benzamide | thieme-connect.com-Wittig Rearrangement | n-Butyllithium in THF | Diarylmethanol derivative | researchgate.net |

| Benzyl Quaternary Ammonium Salts (general) | Sommelet-Hauser Rearrangement | Sodium amide or other alkali metal amides | N,N-Dialkylbenzylamine with ortho-alkylation | nih.gov |

Advanced Spectroscopic and Structural Elucidation in 3 Phenoxymethyl Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 3-(phenoxymethyl)pyridine, various NMR techniques are employed to assign proton and carbon signals, establish connectivity between atoms, and investigate its structure in the solid state.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are the primary methods for the structural confirmation of this compound. The spectra provide information on the chemical environment of each hydrogen and carbon atom, allowing for a complete structural map.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring typically appear in the aromatic region, with distinct chemical shifts influenced by the nitrogen atom and the substituent at the 3-position. The protons on the phenoxy group also resonate in this region but can be distinguished based on their multiplicity and coupling constants. A key signal is the singlet corresponding to the methylene (B1212753) (-OCH₂) bridge protons. For instance, in a related compound, 3-phenoxymethyl-6-phenyl-1,2,4-triazolo[3,4-b]thiadiazole, the methylene protons (OCH₂) appear as a singlet at 5.0 ppm. Similarly, in derivatives of pyridine-oxadiazole, the methylene bridge connecting the heterocyclic rings appears as a singlet between 4.66 and 4.73 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbons of the pyridine ring have characteristic shifts, with those closer to the nitrogen atom being more deshielded. The carbons of the phenyl ring and the methylene bridge carbon also have specific resonance frequencies. In studies of related structures like 4-(phenoxymethyl)-1,3-dioxolan-2-one, the methylene bridge carbon (OCH₂) resonates around 66-67 ppm.

The following tables summarize the expected chemical shifts for the core structure of this compound, inferred from data on its derivatives.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2, H-6 | ~8.5-8.7 | m |

| Pyridine H-4, H-5 | ~7.2-7.8 | m |

| Methylene (-OCH₂-) | ~5.0-5.2 | s |

| Phenoxy H-2, H-6 (ortho) | ~6.9-7.0 | d |

| Phenoxy H-3, H-5 (meta) | ~7.2-7.4 | t |

| Phenoxy H-4 (para) | ~6.9-7.1 | t |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2, C-6 | ~148-150 |

| Pyridine C-3 | ~135 |

| Pyridine C-4 | ~123 |

| Pyridine C-5 | ~138 |

| Methylene (-OCH₂-) | ~65-70 |

| Phenoxy C-1 (ipso) | ~158 |

| Phenoxy C-2, C-6 (ortho) | ~115 |

| Phenoxy C-3, C-5 (meta) | ~130 |

| Phenoxy C-4 (para) | ~122 |

Note: The actual chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

While ¹D NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary for the definitive assignment of complex structures and for establishing atomic connectivity.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, which is crucial for tracing the connectivity within the pyridine and phenyl rings. It would show correlations between adjacent protons, confirming their positions relative to one another.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms. For this compound, an HSQC spectrum would link each proton signal to its corresponding carbon signal, confirming assignments made in the ¹D spectra. For example, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy was used to assign the ¹³C signals of a complex quinoline (B57606) derivative containing a phenoxymethyl (B101242) moiety.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid, crystalline, or amorphous forms. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei within a solid lattice.

For this compound, ssNMR could be particularly useful for:

Polymorph Identification : Characterizing different crystalline forms (polymorphs), which may exhibit different physical properties.

Structural Refinement : Providing atomic-level details that complement data from X-ray diffraction, especially for determining the positions of light atoms like hydrogen.

Conformational Analysis : Investigating the conformation of the molecule in the solid state, such as the torsion angles of the phenoxymethyl group relative to the pyridine ring.

While specific solid-state NMR studies on this compound have not been detailed in the surveyed literature, the technique has been applied to related systems, such as porphyrin complexes containing pyridine ligands, to determine parameters like the 25Mg quadrupole coupling constant.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of a compound's elemental formula. This is a critical step in the confirmation of a newly synthesized compound's identity. The molecular formula for this compound is C₁₂H₁₁NO, with a calculated exact mass of approximately 185.084064 amu. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that matches this value to within a few parts per million.

The utility of HRMS is consistently demonstrated in the characterization of various derivatives of this compound. For instance, it has been used to confirm the structures of:

Palladium(II) complexes containing phenoxymethyl pyridine-based ligands.

Novel quinoline derivatives designed as phosphodiesterase 10A inhibitors.

1,2,3-triazole hybrids synthesized via cycloaddition reactions.

Pyridine-based 1,3,4-oxadiazole (B1194373) derivatives.

In all these cases, HRMS provided definitive evidence for the proposed molecular formulas.

Tandem Mass Spectrometry for Structural Elucidation of Derivatives

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. This provides valuable information about the molecule's substructures and connectivity.

While a detailed fragmentation study for this compound itself is not available in the reviewed literature, the fragmentation of its derivatives is a key part of their analysis. For example, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed for the analysis of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) and its metabolites, relying on specific fragmentation pathways for quantification. The fragmentation patterns of complex molecules are often used to identify characteristic ions that confirm the presence of specific structural motifs.

For this compound, key fragmentation pathways would likely involve the cleavage of the ether bond, which is the most labile part of the molecule. This could lead to fragment ions corresponding to the pyridyl-methyl cation (m/z 92) and the phenoxy radical, or the phenoxy cation (m/z 93) and the pyridyl-methyl radical. Further fragmentation of the pyridine or phenyl rings would provide additional structural confirmation.

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the detailed atomic and molecular structure of a compound. The process involves directing a beam of X-rays onto a single crystal of the material. The resulting diffraction pattern is then analyzed to build a three-dimensional model of the electron density, from which the positions of the atoms can be determined with high precision. spbu.ru This method is crucial for establishing the absolute configuration of chiral molecules and understanding the packing of molecules in the crystal lattice. spbu.rumdpi.com

The analysis of the crystal structure provides key parameters such as the unit cell dimensions, space group, and the coordinates of each atom. spbu.rumdpi.com For instance, in a study of a related pyridine derivative, the crystal system was identified as orthorhombic with a Pbca space group, and the unit cell parameters were determined to be a = 14.583(3) Å, b = 9.3773(19) Å, and c = 24.386(4) Å, with α = β = γ = 90°. acs.org This level of detail is essential for a complete understanding of the solid-state structure.

Table 1: Example Crystallographic Data for a Pyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.583(3) |

| b (Å) | 9.3773(19) |

| c (Å) | 24.386(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3334.8(11) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.368 |

| F(000) | 1440 |

Note: This data is for a related pyridine derivative and serves as an illustrative example of the parameters obtained from single-crystal X-ray diffraction. acs.org

To visualize and quantify the intermolecular interactions within the crystal lattice of this compound, Hirshfeld surface analysis is employed. nih.gov This computational method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from non-interacting molecules).

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and probing its conformational landscape. nih.gov These techniques are based on the principle that molecules absorb energy at specific frequencies corresponding to their natural vibrational modes. nih.gov

The IR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations that result in a change in the molecule's dipole moment. nih.gov In contrast, Raman spectroscopy is a light scattering technique where the sample is irradiated with a monochromatic laser, and the scattered light is analyzed. nih.gov Some of the scattered light will have a different frequency due to inelastic scattering, providing information about the vibrational modes of the molecule.

For this compound, the vibrational spectra would exhibit characteristic bands for the pyridine ring, the phenoxy group, and the methylene bridge. For instance, C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkage would produce strong bands in the 1260-1000 cm⁻¹ region.

Table 2: General Wavenumber Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1400 |

| Phenyl Ring | C=C Stretching | 1600 - 1450 |

| Ether (C-O-C) | Asymmetric Stretching | 1260 - 1200 |

| Ether (C-O-C) | Symmetric Stretching | 1070 - 1020 |

| Methylene (-CH₂-) | Asymmetric Stretching | 2925 - 2900 |

| Methylene (-CH₂-) | Symmetric Stretching | 2870 - 2840 |

| Methylene (-CH₂-) | Bending (Scissoring) | 1470 - 1445 |

Note: These are general ranges and the exact positions of the bands can be influenced by the specific molecular environment and intermolecular interactions.

By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecule's structure and bonding. researchgate.netresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed is dependent on the energy difference between these orbitals. libretexts.org

For this compound, the UV-Visible spectrum is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic pyridine and benzene (B151609) rings. libretexts.orgnih.gov The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur at shorter wavelengths. libretexts.org The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital, are generally less intense and occur at longer wavelengths. nih.gov

The presence of the ether linkage separating the two aromatic rings in this compound interrupts the π-conjugation between them. This would result in a UV-Visible spectrum that is largely a superposition of the spectra of the individual pyridine and phenoxy chromophores, rather than a spectrum indicative of a large, conjugated system. libretexts.org The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Pyridine Ring | ~200-270 |

| n → π* | Pyridine Ring | ~270-300 |

| π → π* | Phenyl Ring | ~200-270 |

Note: These are approximate ranges and can be affected by substitution and solvent effects. nih.govupi.edu

By analyzing the UV-Visible spectrum, researchers can gain insights into the electronic structure of this compound and how the different parts of the molecule interact electronically.

Computational and Theoretical Investigations of 3 Phenoxymethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of 3-(phenoxymethyl)pyridine, with Density Functional Theory (DFT) being a prominent method. mpg.descispace.com These calculations allow for the prediction of various molecular properties, offering a deeper understanding of its intrinsic characteristics.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of molecular properties, although they are computationally more demanding than DFT.

For a molecule like this compound, ab initio calculations can be used to obtain a very precise equilibrium geometry and to calculate properties like vibrational frequencies and binding energies. researchgate.net While full geometry optimizations with high-level ab initio methods can be computationally expensive, they are often used to benchmark the results obtained from more cost-effective DFT methods. For example, a study might use the B3LYP functional for initial calculations and then refine the energy calculations at the optimized geometry using a more accurate method to ensure the reliability of the computational model. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, revealing information about conformational changes, flexibility, and interactions with the surrounding environment.

Conformational Dynamics and Flexibility Analysis

This compound possesses conformational flexibility, primarily around the C-O-C ether linkage. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. nih.gov

In a study involving a molecule containing a phenoxymethyl (B101242) group, MD simulations showed that this group was the most fluctuating part of the molecule. mdpi.com Analysis of the root-mean-square deviation (RMSD) of the ligand over the simulation time can indicate the stability of its binding pose, while the root-mean-square fluctuation (RMSF) of individual atoms highlights the most flexible regions of the molecule. mdpi.com For this compound, such analysis would likely show significant fluctuations in the dihedral angle defined by the pyridine (B92270) ring, the methylene (B1212753) bridge, and the phenoxy group, indicating the dynamic nature of its conformation.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. rsc.org MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. arxiv.orgnih.gov For this compound, simulations in different solvents (e.g., water, ethanol, cyclohexane) could reveal how the solvent affects its conformational preferences and dynamics. nih.govrsc.org

For instance, in a polar solvent like water, hydrogen bonding between the solvent and the pyridine nitrogen atom would be expected. The analysis of radial distribution functions (RDFs) from the simulation can quantify the structuring of solvent molecules around the solute. These simulations can also be used to calculate the free energy of solvation, providing a measure of how favorably the molecule interacts with the solvent.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. meilerlab.orgconicet.gov.armedcraveonline.comresearchgate.net These models are built by developing a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property. researchgate.net

For this compound and its derivatives, QSAR/QSPR models could be developed to predict various properties. For example, a QSAR model might be used to predict the inhibitory activity of a series of related compounds against a particular enzyme, while a QSPR model could predict properties like solubility or boiling point.

The process involves several key steps:

Data Set Preparation : A collection of molecules with known activities or properties is assembled.

Descriptor Calculation : A large number of molecular descriptors (e.g., constitutional, topological, geometrical, electronic) are calculated for each molecule.

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model. researchgate.net

Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

Table 3: Common Descriptors in QSAR/QSPR Studies

| Descriptor Class | Examples | Description |

|---|---|---|

| Constitutional | Molecular Weight, Number of N atoms | Based on the molecular formula. |

| Topological | Wiener Index, Kier & Hall Indices | Describe atomic connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | Related to the 3D structure. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describe the electronic distribution. |

| Physicochemical | LogP, Molar Refractivity | Related to partitioning and polarizability. |

Ligand-Target Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique extensively utilized in drug discovery to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This modeling provides critical insights into the binding thermodynamics and the specific atomic interactions that stabilize the ligand-receptor complex. For derivatives containing the this compound scaffold, molecular docking has been instrumental in elucidating binding mechanisms and guiding the design of more potent and selective inhibitors for various therapeutic targets.

Prediction of Binding Affinities and Modes

A primary output of molecular docking simulations is the estimation of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which ranks potential compounds based on their predicted binding strength to a target protein. nih.gov Accurate prediction of binding affinity is crucial for virtual screening and lead optimization, helping to prioritize compounds for synthesis and experimental testing. nih.govuni-frankfurt.de

In silico studies on various heterocyclic compounds incorporating the phenoxymethyl pyridine or related phenoxymethyl structures have demonstrated a range of predicted binding affinities against different biological targets. For instance, in a study of 2-phenoxymethyl-4H-3,1-benzoxazin-4-one derivatives as potential herbicides, compounds 3o and 4i showed predicted binding affinities of -9.6 and -8.6 kcal/mol, respectively. mdpi.com Similarly, docking studies of 1,3-phenylene bis-oxalamide derivatives against the GPR35 receptor yielded free-binding energies ranging from -7.0 to -8.3 kcal/mol. mdpi.com In another investigation, newly designed 1,2,4-triazole (B32235) inhibitors targeting the lanosterol (B1674476) 14α-demethylase of Candida albicans showed a predicted binding energy of -9.3 kcal/mol for a lead molecule, P1. researchgate.net

The binding mode, or the specific pose of the ligand within the receptor's active site, is another critical prediction from docking studies. For neratinib, a drug containing a phenoxymethyl pyridine moiety, docking studies showed that it fits inside the inactive form of the Epidermal Growth Factor Receptor (EGFR) protein. researchgate.net The flexible phenoxymethyl pyridine part extends into a pocket near the C-helix of the protein. researchgate.net In studies of an inhibitor with a phenoxymethyl capping group targeting HDAC11, the docked pose revealed that this group adopts a bent conformation and is directed toward a specific protein loop (loop1). mdpi.com This directional binding is crucial for establishing stabilizing interactions and achieving inhibitory activity.

| Compound/Derivative Series | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2-phenoxymethyl-4H-3,1-benzoxazin-4-one (Compound 3o) | Herbicide Target | -9.6 | mdpi.com |

| 2-phenoxymethyl-4H-3,1-benzoxazin-4-one (Compound 4i) | Herbicide Target | -8.6 | mdpi.com |

| 1,3-Phenylene bis-oxalamide derivatives | GPR35 Receptor | -7.0 to -8.3 | mdpi.com |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile (Compound 4e) | α-amylase | -7.43 | plos.org |

| Designed 1,2,4-triazole inhibitor (Molecule P1) | Lanosterol 14α-demethylase | -9.3 | researchgate.net |

| Glycine-conjugated α-mangostin (Am1Gly) | Estrogen receptor-α (ERα) | -10.91 | researchgate.net |

Analysis of Key Intermolecular Interactions

Beyond predicting affinity and pose, molecular docking provides a detailed map of the noncovalent interactions that anchor a ligand within the binding site. These interactions are fundamental to molecular recognition and can include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. nih.gov

Computational studies on pyridine-based 1,3,4-oxadiazole (B1194373) derivatives docked with cyclin-dependent kinase 2 (CDK2) revealed that hydrogen bonding plays a major role in crystal packing and molecular stabilization, with significant contributions from N···H (14.8%) and O···H (11.0%) interactions. nih.gov Other key interactions identified included H···H (45.0%), C···H (10.4%), and C···C (4.9%), the latter suggesting the presence of π–π stacking and van der Waals forces. nih.gov

In the case of an HDAC11 inhibitor, docking simulations identified a complex network of interactions. These included bidentate chelation with a zinc ion, a salt bridge to Histidine 142, hydrogen bonds with Histidine 143 and Tyrosine 304, and π–π interactions between the ligand's phenyl ring and Histidine 183. mdpi.com For thiazolo[3,2-a]pyridine derivatives targeting α-amylase, the most potent compound was stabilized by three hydrogen bonds and ten hydrophobic contacts, including alkyl, π-alkyl, and π-sigma interactions, alongside multiple van der Waals contacts with specific amino acid residues like Trp357, His305, and Tyr62. plos.org

| Compound Class | Target Protein | Key Interaction Types | Interacting Residues (if specified) | Reference |

|---|---|---|---|---|

| HDAC11 Inhibitor | HDAC11 | Bidentate chelation, Salt bridge, Hydrogen bonds, π-π interactions | His142, His143, Tyr304, His183 | mdpi.com |

| Pyridine-oxadiazole hybrids | CDK2 | Hydrogen bonds (N···H, O···H), H···H contacts, C···H contacts, π-π stacking | Not specified | nih.govacs.org |

| Thiazolo[3,2-a]pyridine derivatives | α-amylase | Hydrogen bonds, Hydrophobic contacts (Alkyl, π-Alkyl, π-Sigma), van der Waals | Trp357, Thr163, His305, Ala198, Glu233, Asp197, etc. | plos.org |

| 1,3-Phenylene bis-oxalamide derivatives | GPR35 | Alkyl-alkyl interactions, π-alkyl interactions, π-cation interactions | His168, Arg255, Leu258, Val76, Leu77, Leu80, Arg240 | mdpi.com |

These detailed computational investigations underscore the importance of the phenoxymethyl pyridine moiety in establishing a network of favorable interactions within a protein's active site, thereby providing a rational basis for its prevalence in the design of bioactive molecules.

Applications in Medicinal Chemistry Research and Chemical Biology

Design and Synthesis of 3-(phenoxymethyl)pyridine-Based Biologically Active Scaffolds

The synthesis of molecules based on the this compound core is a key area of research. The pyridine (B92270) nucleus is a common feature in numerous FDA-approved drugs and natural products like nicotine and niacin. nih.govpharmaguideline.com Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.net Synthetic strategies often focus on modifying the pyridine and phenyl rings to create libraries of compounds for biological screening. nih.govresearchgate.net

A common strategy in drug design is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores to generate a single compound with potentially enhanced or synergistic activity. The this compound scaffold can serve as one of the core components in such hybrids. For instance, it could be combined with other heterocyclic systems known for specific biological activities, such as pyrazole (B372694), triazole, or pyrimidine moieties. nih.govnih.govmalariaworld.org This approach aims to develop novel chemical entities that can interact with multiple biological targets or enhance binding affinity to a single target.

Scaffold hopping and bioisosteric replacement are crucial techniques for lead optimization and the discovery of novel intellectual property. nih.govnih.govresearchgate.net These methods involve replacing the core structure (scaffold) or specific functional groups of a molecule with alternatives that maintain similar biological activity while improving other properties. nih.govresearchgate.net

In the context of this compound, a medicinal chemist might:

Hop the Scaffold: Replace the entire this compound core with a different bicyclic or heterobicyclic system that mimics its spatial arrangement and key interactions with a biological target.

Apply Bioisosteric Replacement:

Replace the pyridine ring with another heteroaromatic ring (e.g., pyrimidine, pyrazine, or thiophene) to modulate basicity, polarity, and metabolic stability.

Substitute the ether linkage (-O-CH2-) with bioisosteres like a thioether (-S-CH2-), an amine (-NH-CH2-), or a carbonyl group (-C(O)-) to alter bond angles, flexibility, and hydrogen bonding capacity.

Modify the phenyl ring with other aromatic or heteroaromatic systems.

These strategies allow for the systematic exploration of chemical space around the core scaffold to optimize drug-like properties. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For derivatives of this compound, SAR studies involve systematically modifying different parts of the molecule and assessing the impact on potency, selectivity, and efficacy against a specific biological target.

Systematic modification of the this compound scaffold is performed to probe the chemical space around the molecule. This involves introducing various substituents at different positions on both the pyridine and phenyl rings to understand their effects on biological activity.